3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride
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Overview
Description
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride: is a chemical compound with the molecular formula C(9)H({16})ClN(_3)S. It is a derivative of piperazine, featuring a thiazole ring substituted with a methyl group and a hydrochloride salt form. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Alkylation of Piperazine: The piperazine ring is then alkylated using the thiazole derivative. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, facilitating nucleophilic substitution.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Reduced forms of the thiazole or piperazine rings.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: It may act on neurotransmitter receptors in the central nervous system, modulating their activity.
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Pathways: It influences signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperazine hydrochloride: Another piperazine derivative with different substituents.
2-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride: Similar structure but with a different position of the methyl group on the thiazole ring.
Uniqueness
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry.
Biological Activity
3-Methyl-1-thiazol-5-ylmethyl-piperazine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C9H16ClN3S
- Molecular Weight : 233.76 g/mol
- CAS Number : 1261231-76-8
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Thiazole derivatives, in general, have been shown to exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Many thiazole compounds demonstrate significant antibacterial and antifungal properties.
- Anticancer Properties : Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Effects : Some studies suggest that thiazole compounds may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that thiazole derivatives can inhibit the growth of various pathogens. For instance, thiazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for several thiazole derivatives are often comparable to standard antibiotics, indicating their potential as antimicrobial agents.
Compound | Target Pathogen | MIC (µg/ml) |
---|---|---|
3-Methyl-1-thiazol... | Staphylococcus aureus | 2 |
3-Methyl-1-thiazol... | Escherichia coli | 4 |
Anticancer Activity
Thiazole compounds have been evaluated for their anticancer properties through various in vitro studies. For example, a study demonstrated that certain thiazole derivatives could significantly reduce cell viability in cancer cell lines such as A431 and Jurkat cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Methyl-1-thiazol... | A431 | <10 |
3-Methyl-1-thiazol... | Jurkat | <15 |
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity .
- Neuroprotective Effects : Research indicates that certain thiazoles can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
- Antimicrobial Studies : A comprehensive review of thiazole compounds reported their effectiveness against multiple bacterial strains, demonstrating promising results for future development as therapeutic agents against resistant infections .
Properties
IUPAC Name |
5-[(3-methylpiperazin-1-yl)methyl]-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8-5-12(3-2-11-8)6-9-4-10-7-13-9;/h4,7-8,11H,2-3,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKQQOXQAGNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CN=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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